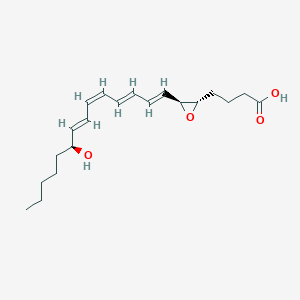

5,6-Ep-15S-HETE

CAS No.:

Cat. No.: VC1870592

Molecular Formula: C20H30O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H30O4 |

|---|---|

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | 4-[(2S,3S)-3-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraenyl]oxiran-2-yl]butanoic acid |

| Standard InChI | InChI=1S/C20H30O4/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18-19(24-18)15-11-16-20(22)23/h4-7,9-10,13-14,17-19,21H,2-3,8,11-12,15-16H2,1H3,(H,22,23)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1 |

| Standard InChI Key | YNHSGCYEQVDEOY-UZDWIPAXSA-N |

| Isomeric SMILES | CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O)O |

| SMILES | CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O |

| Canonical SMILES | CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O |

Introduction

Chemical Structure and Properties

5,6-Ep-15S-HETE (C₂₀H₃₀O₄) has a molecular weight of 334.4 g/mol and contains an epoxide ring between carbons 5 and 6, along with a hydroxyl group at carbon 15 . The compound has multiple double bonds with specific configurations (7E,9E,11Z,13E), contributing to its complex three-dimensional structure.

Structural Identifiers

The compound is recognized across various chemical databases with the following identifiers:

| Database | Identifier |

|---|---|

| PubChem CID | 11954060 |

| LIPID MAPS ID | LMFA03060075 |

| ChEBI ID | 64095 |

| HMDB ID | HMDB0061111 |

| KEGG ID | C14815 |

| InChIKey | YNHSGCYEQVDEOY-UZDWIPAXSA-N |

Physicochemical Properties

The physicochemical properties of 5,6-Ep-15S-HETE determine its behavior in biological systems:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₀O₄ |

| Exact Mass | 334.21441 Da |

| Heavy Atoms | 24 |

| Rings | 1 |

| Aromatic Rings | 0 |

| Rotatable Bonds | 13 |

| Van der Waals Molecular Volume | 364.16 |

| Topological Polar Surface Area | 70.06 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| logP | 5.03 |

| Molar Refractivity | 98.39 |

These properties indicate that 5,6-Ep-15S-HETE is relatively lipophilic (logP > 5), which influences its distribution in biological compartments and its ability to interact with cellular membranes and protein binding pockets .

Biosynthesis and Metabolism

Metabolic Relationships

5,6-Ep-15S-HETE is metabolically related to several other bioactive lipids, including:

-

5S-HETE, which is oxidized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-ETE

-

5S,15S-diHETE, a dihydroxy derivative that may share biosynthetic precursors

-

±5(6)-DiHETE, which has been measured in biological samples and may represent a related metabolite

It's important to note that 5-HEDH demonstrates high selectivity for 5S-HETE and requires specific structural features including a 6-trans double bond adjacent to the 5S-hydroxyl group and a fatty acid chain length of at least 16 carbons . The enzyme can also oxidize diHETEs containing a 5S-hydroxy group followed by a 6-trans double bond, including 5S,15S-diHETE, though at a lower rate than 5S-HETE .

Analytical Methods and Detection

The detection and quantification of 5,6-Ep-15S-HETE in biological samples typically employ liquid chromatography coupled with mass spectrometry (LC-MS) techniques. As with other eicosanoids, sample preparation usually involves lipid extraction followed by chromatographic separation and mass spectrometric detection.

When analyzing 5,6-Ep-15S-HETE, researchers should consider:

-

The use of high-resolution mass spectrometry for accurate identification based on exact mass

-

The application of targeted multiple reaction monitoring (MRM) for quantification in complex biological matrices

-

The potential for structural isomerism that may complicate analysis

-

The importance of proper internal standards for quantification

These analytical considerations apply broadly to the analysis of lipid mediators in biological samples and would be important for research focusing specifically on 5,6-Ep-15S-HETE.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume